(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine
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Description
(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.251. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activities
- Compounds related to (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine, such as derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine, have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, showing efficacy in vivo and good oral bioavailability (Huang et al., 2005).
Chemical Synthesis and Ligand Design
- This compound and its derivatives have been explored in the synthesis of various chemical structures, such as in the creation of amine-constrained pyridazinone histamine H3 receptor antagonists (Sundar et al., 2011).
- The compound has been utilized in synthesizing TiIV and ZrIV complexes, which were found to be active catalysts for asymmetric hydroamination/cyclization of aminoalkenes (Xiang et al., 2008).
Coordination Chemistry and Catalysis
- It has been used in the synthesis and structural investigation of half sandwich Ir(III) and Rh(III) amine compounds, which showed promise in the catalytic transfer hydrogenation of aromatic ketones and aldehydes in water (Thangavel et al., 2017).
- The compound has been part of studies involving organoruthenium and organorhodium cations interacting with novel ambidentate (N,N) and (O,O) chelating ligands in aqueous solution (Nagy et al., 2021).
Material Science and Luminescence
- It has been involved in the construction of helical silver(I) coordination polymers, contributing to the formation of structures with diverse conformational and luminescent properties (Zhang et al., 2013).
Biological Applications
- A bis(pyridine-2-ylmethyl)amine-based derivative has been synthesized as a selective and sensitive colorimetric and fluorescent chemosensor for Cu2+, demonstrating potential use in detecting Cu2+ ions in mammalian cells (Zheng et al., 2016).
Properties
IUPAC Name |
(3R)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10/h1-3,5,9H,4,6-8,11H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIALOSPTKOFOPE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.